4-(2-Methoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
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Overview
Description
4-(2-Methoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound is notable for its intricate structure, which includes multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene typically involves multiple steps. One common method involves the use of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a starting material. This compound undergoes a series of reactions, including cyclocondensation with acyl chlorides in the presence of 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst . The reaction conditions often include heating in an oil bath at 110°C under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of environmentally benign catalysts, are likely to be employed to scale up the synthesis process efficiently and sustainably.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, acyl chlorides, and various catalysts such as DMAP . The reactions are typically carried out under controlled temperature conditions, often requiring heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclocondensation reactions with acyl chlorides yield tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Scientific Research Applications
4-(2-Methoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene has a wide range of scientific research applications:
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity . It can also function as a receptor antagonist, preventing the binding of natural ligands to their receptors .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring structure and is also used as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar structure, used in cancer treatment research.
Uniqueness
What sets 4-(2-Methoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene apart is its specific combination of functional groups and fused rings, which confer unique chemical properties and potential biological activities .
Properties
CAS No. |
920473-72-9 |
---|---|
Molecular Formula |
C22H20N6O |
Molecular Weight |
384.4g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H20N6O/c1-14-15(2)27(12-16-8-6-7-11-23-16)21-19(14)22-25-20(26-28(22)13-24-21)17-9-4-5-10-18(17)29-3/h4-11,13H,12H2,1-3H3 |
InChI Key |
QDGRDRVVHDSIRT-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4OC)CC5=CC=CC=N5)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4OC)CC5=CC=CC=N5)C |
Origin of Product |
United States |
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